molecular formula C18H18BrNO4 B5971717 2-ETHOXYETHYL 4-(2-BROMOBENZAMIDO)BENZOATE

2-ETHOXYETHYL 4-(2-BROMOBENZAMIDO)BENZOATE

Cat. No.: B5971717
M. Wt: 392.2 g/mol
InChI Key: ULEQRHBKGWFZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyethyl 4-(2-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyethyl group and a bromobenzamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with 4-aminobenzoic acid, followed by esterification with 2-ethoxyethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2-bromobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxyethyl 4-(2-bromobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 4-(2-bromobenzamido)benzoate is unique due to the combination of the ethoxyethyl and bromobenzamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxyethyl 4-[(2-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-11-12-24-18(22)13-7-9-14(10-8-13)20-17(21)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQRHBKGWFZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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